molecular formula C26H38N8O7 B161707 cyclo(Arg-Gly-Asp-D-Phe-Val) CAS No. 137813-35-5

cyclo(Arg-Gly-Asp-D-Phe-Val)

Cat. No. B161707
CAS RN: 137813-35-5
M. Wt: 574.6 g/mol
InChI Key: YYQUWEHEBOMRPH-NYUBLWNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(Arg-Gly-Asp-D-Phe-Val) is a compound with the molecular formula C26H38N8O7 . It is also known by other synonyms such as CYCLORGDFV and CHEMBL411941 . This compound is a potent inhibitor of cell adhesion and has been shown to prevent tumor-cell adhesion to laminin and vitronectin substrates .


Molecular Structure Analysis

The molecular weight of cyclo(Arg-Gly-Asp-D-Phe-Val) is 574.6 g/mol . The IUPAC name for this compound is 2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid .


Physical And Chemical Properties Analysis

Cyclo(Arg-Gly-Asp-D-Phe-Val) has a molecular weight of 574.63 . Its empirical formula is C26H38N8O7 .

Scientific Research Applications

Cell Adhesion Inhibition

CYCLORGDFV is a potent inhibitor of cell adhesion . It prevents cells from adhering to each other and to extracellular matrix components, which is crucial in many biological processes, including tissue repair, immune response, and cancer metastasis .

Tumor Cell Adhesion Inhibition

Specifically, CYCLORGDFV inhibits tumor cell adhesion to laminin and vitronectin substrates . This property makes it a potential therapeutic agent in the treatment of cancer, as it could prevent cancer cells from adhering to other cells and spreading .

Angiogenesis Inhibition

CYCLORGDFV inhibits angiogenesis, the formation of new blood vessels . This is particularly relevant in cancer treatment, as tumors need to form new blood vessels to grow and spread .

Vascular Remodeling Inhibition

In addition to inhibiting angiogenesis, CYCLORGDFV also inhibits vascular remodeling, the process by which blood vessels change their structure in response to changes in blood flow or pressure . This could have implications for the treatment of diseases such as atherosclerosis and hypertension .

Induction of Apoptosis

CYCLORGDFV may induce apoptosis, or programmed cell death, in cells bearing surface α ν β 3 integrin . This could be another mechanism by which it exerts its anti-tumor effects .

Treatment of Ischemic Acute Renal Failure

In vivo investigations in rats have shown that CYCLORGDFV can be useful in the amelioration of ischemic acute renal failure . It inhibits tubular obstruction by preventing cell-cell adhesion, which can help preserve kidney function in this condition .

Inhibition of c-Src Redistribution

CYCLORGDFV inhibits the redistribution of c-Src into focal adhesions, thereby leading to impaired MAP Kinase activation . This could have implications for the regulation of cell growth and differentiation .

Potential Therapeutic Agent in Various Diseases

Given its various effects on cell adhesion, angiogenesis, apoptosis, and signal transduction, CYCLORGDFV could potentially be used as a therapeutic agent in a variety of diseases, including cancer, cardiovascular disease, and kidney disease .

Safety and Hazards

When handling cyclo(Arg-Gly-Asp-D-Phe-Val), it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQUWEHEBOMRPH-NYUBLWNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclo(Arg-Gly-Asp-D-Phe-Val)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclo(Arg-Gly-Asp-D-Phe-Val)
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cyclo(Arg-Gly-Asp-D-Phe-Val)
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cyclo(Arg-Gly-Asp-D-Phe-Val)
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cyclo(Arg-Gly-Asp-D-Phe-Val)
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cyclo(Arg-Gly-Asp-D-Phe-Val)
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cyclo(Arg-Gly-Asp-D-Phe-Val)

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